4-Desmethoxypropoxyl-4-chloro Rabeprazole is a derivative of Rabeprazole, which is classified as a proton pump inhibitor. Proton pump inhibitors are widely used for their ability to reduce gastric acid secretion, making them effective in treating conditions such as gastroesophageal reflux disease and peptic ulcers. The specific structure of 4-Desmethoxypropoxyl-4-chloro Rabeprazole includes a chloro group that differentiates it from its parent compound, Rabeprazole, and other derivatives.
4-Desmethoxypropoxyl-4-chloro Rabeprazole falls under the category of benzimidazole derivatives. It is recognized for its role as an impurity in pharmaceutical formulations of Rabeprazole and is studied for its pharmacological properties.
The synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole involves several key steps:
The industrial production methods are optimized for large-scale synthesis, utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification techniques such as crystallization and chromatography are employed to achieve high purity levels .
The molecular formula for 4-Desmethoxypropoxyl-4-chloro Rabeprazole is with a molecular weight of approximately 321.78 g/mol. The structure features:
The structural configuration influences its pharmacological activity, particularly in relation to its binding affinity to the gastric proton pump .
4-Desmethoxypropoxyl-4-chloro Rabeprazole can participate in several chemical reactions:
Common reagents used in these reactions include:
The primary mechanism by which 4-Desmethoxypropoxyl-4-chloro Rabeprazole exerts its effects is through inhibition of the gastric proton pump (H+/K+ ATPase) located in the parietal cells of the stomach lining. This inhibition leads to a significant reduction in gastric acid secretion.
Pharmacokinetics studies indicate that similar compounds are metabolized in the liver via cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which may also apply to this derivative .
The compound exhibits typical characteristics associated with solid-state pharmaceuticals, including:
Chemical properties include stability under various pH conditions, reactivity towards nucleophiles, and potential interactions with biological macromolecules. Detailed analyses are necessary to ensure safety and efficacy in pharmaceutical applications .
4-Desmethoxypropoxyl-4-chloro Rabeprazole is primarily studied for its implications as a process impurity in pharmaceutical manufacturing. Its properties may provide insights into:
The compound systematically named 2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole (CAS: 168167-42-8) is identified by the molecular formula C₁₄H₁₂ClN₃OS and a molecular weight of 305.78 g/mol [1] [2] [4]. Its IUPAC name reflects three core structural features:
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | 2-[(4-Chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Synonyms | Rabeprazole EP Impurity H; Lansoprazole EP Impurity F; Rabeprazole Related Compound F |
CAS Registry Number | 168167-42-8 |
Molecular Formula | C₁₄H₁₂ClN₃OS |
Molecular Weight | 305.78 g/mol |
The SMILES notation (Cc1c(Cl)ccnc1CS(=O)c2nc3ccccc3[nH]2
) and InChIKey (InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
) further encode its atomic connectivity and stereochemistry [1] [8].
Nuclear Magnetic Resonance (NMR):While experimental NMR assignments are not fully detailed in the search results, predicted chemical shifts align with key functional groups:
Mass Spectrometry (MS):High-resolution ESI-MS shows a protonated ion [M+H]⁺ at m/z 306.039 (calculated: 305.039), with characteristic fragments arising from cleavage of the sulfinyl bridge (e.g., m/z 176 for protonated 4-chloro-3-methylpyridine) [4].
Infrared (IR) Spectroscopy:Key absorptions include:
X-ray Diffraction:No single-crystal structure is reported, but powder XRD data would likely reveal a monoclinic or triclinic system due to molecular asymmetry. Analogous sulfinyl-containing compounds (e.g., rabeprazole) show intermolecular hydrogen bonding influencing crystal packing [9].
Table 2: Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 128–130°C | Differential Scanning Calorimetry |
Solubility | Slightly soluble in DMSO, methanol | Equilibrium solubility |
pKa (Predicted) | 9.56 ± 0.10 | Potentiometric titration |
Boiling Point (Predicted) | 564.1 ± 60.0 °C | QSPR modeling |
Rabeprazole Comparison:The parent drug rabeprazole (C₁₈H₂₁N₃O₃S, MW 359.44 g/mol) features a methoxypropoxy chain (C₄H₉O₂) at the pyridine C4 position. In contrast, 4-desmethoxypropoxyl-4-chloro rabeprazole:
Key Analogues:
Table 3: Structural Analogues and Properties
Compound | Molecular Formula | Molecular Weight | Sulfoxide Status | Key Feature |
---|---|---|---|---|
Rabeprazole (Parent) | C₁₈H₂₁N₃O₃S | 359.44 g/mol | Sulfinyl | 4-Methoxypropoxy chain |
4-Desmethoxypropoxyl-4-chloro Rabeprazole | C₁₄H₁₂ClN₃OS | 305.78 g/mol | Sulfinyl | 4-Chloro substitution |
Sulfone Analog | C₁₄H₁₂ClN₃O₂S | 321.78 g/mol | Sulfonyl | Oxidized sulfur bridge |
Sulfide Analog | C₁₄H₁₂ClN₃S | 289.78 g/mol | Thioether | Reduced sulfur bridge |
Electronic and Steric Implications:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5